(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline
CAS No.: 226387-11-7
Cat. No.: VC3240381
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 226387-11-7 |
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Molecular Formula | C15H16N2O |
Molecular Weight | 240.3 g/mol |
IUPAC Name | (4S)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m1/s1 |
Standard InChI Key | CCXYFOHSQUOJAN-CQSZACIVSA-N |
Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
SMILES | CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES | CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Nomenclature
(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline features a quinoline core structure connected to a chiral 4,5-dihydro-oxazole ring (oxazoline) at the 2-position. The (S) designation indicates the specific stereochemistry at the 4-position of the oxazoline ring, where an isopropyl group is attached. This creates an asymmetric center that gives the molecule its chiral properties. The compound belongs to the broader class of heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structures.
The compound's structure can be broken down into several key components:
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A quinoline ring system (a bicyclic aromatic compound with a fused benzene and pyridine ring)
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A 4,5-dihydro-2-oxazolyl group (oxazoline) connected at the 2-position of the quinoline
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An isopropyl substituent at the 4-position of the oxazoline ring
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(S) stereochemistry at the chiral center
Physical and Chemical Properties
Based on structural analysis, (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline likely exhibits the following physical and chemical properties:
Property | Predicted Characteristic | Basis for Prediction |
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Physical state | Crystalline solid | Common for similar quinoline derivatives |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on structural features |
UV absorption | Strong absorption in UV region | Due to aromatic quinoline system |
Chirality | Optically active | (S) stereocenter at oxazoline 4-position |
Basicity | Moderately basic | Presence of nitrogen atoms in quinoline and oxazoline |
Stability | Relatively stable at room temperature | Based on similar heterocyclic structures |
The oxazoline ring likely contributes to the compound's coordination chemistry capabilities, as such structures are known to coordinate with metal ions, potentially forming complexes with various transition metals.
Biological and Pharmacological Properties
The search results indicate that related compounds may have antiviral properties, specifically mentioning potential applications against Hepatitis C virus (HCV) . The oxazoline ring, particularly with its defined stereochemistry, could play a crucial role in specific biological target recognition.
Structure-Activity Relationships
The specific (S) stereochemistry at the 4-position of the oxazoline ring likely plays a critical role in any biological activity the compound might possess. Chiral recognition is often essential for effective binding to biological targets such as enzymes or receptors. The isopropyl group at this position may provide:
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Hydrophobic interactions with binding pockets
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Specific steric requirements for target recognition
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Conformational restrictions that optimize binding geometry
The quinoline portion provides a planar, aromatic system that could participate in π-stacking interactions with aromatic amino acid residues in proteins or intercalation with nucleic acids.
Comparison with Related Compounds
Structural Analogs
Several structural analogs might share properties with (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline:
Analog Type | Structural Modification | Potential Effect |
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Stereoisomers | (R) configuration at oxazoline C-4 | Altered biological activity, different chiral recognition |
Ring substitution | Substituents on quinoline ring | Modified electronic properties, solubility, metabolic stability |
Alkyl variation | Different groups replacing isopropyl | Altered steric properties, binding specificity |
Heterocycle replacement | Thiazoline or imidazoline instead of oxazoline | Changed electronic properties, stability, coordination ability |
The patent information mentions several heterocyclic compounds with varying substitution patterns and functional groups, which may share some structural similarities with the target compound .
Pharmacophore Features
If considering (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline as part of a potential pharmacophore model, key features would include:
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The aromatic quinoline system providing a rigid scaffold
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The basic nitrogen atom of the quinoline as a potential hydrogen bond acceptor
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The oxazoline nitrogen and oxygen as additional hydrogen bond acceptors
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The chiral center creating a specific three-dimensional arrangement
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The hydrophobic isopropyl group for non-polar interactions
Analytical Methods for Characterization
Spectroscopic Analysis
For proper characterization of (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline, several analytical methods would be applicable:
Chiroptical Methods
For confirming the (S) stereochemistry:
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Optical rotation measurements
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Circular dichroism spectroscopy
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Comparison with authentic standards
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Chiral HPLC analysis
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